Cas no 92-85-3 (Thianthrene)

Thianthrene structure
Thianthrene structure
Produktname:Thianthrene
CAS-Nr.:92-85-3
MF:C12H8S2
MW:216.321920394897
MDL:MFCD00005065
CID:34670
PubChem ID:7109

Thianthrene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Thianthrene
    • Thianthren
    • Thiaanthrene
    • 9,10-Dithiaanthracene
    • dibenzo-1,4-dithiin
    • dibenzothiaphene
    • DIPHENYLENE DISULFIDE
    • diphenylene disulphide
    • Dibenzodithiodioxane
    • NSC 439
    • NSC439
    • GVIJJXMXTUZIOD-UHFFFAOYSA-N
    • 4139V9M46H
    • C12H8S2
    • Thianthrene, 97%
    • PubChem10848
    • KSC487C5R
    • NE10376
    • VZ33859
    • SY051640
    • UNII-4139V9M46H
    • AB00990919-03
    • EN300-20686
    • AKOS000279684
    • DB-057337
    • SCHEMBL7786
    • CS-W014836
    • HY-W014120
    • EINECS 202-197-0
    • T0184
    • CHEMBL488176
    • W-100269
    • AE-641/04637003
    • CU-00000000457-1
    • AI3-00638
    • InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
    • MFCD00005065
    • DS-4155
    • AC-16498
    • NS00041440
    • Q424898
    • CHEBI:64511
    • Z104479794
    • Thianthrene, NIST SRM 1656, combustion calorimetric standard
    • AB00990919-01
    • NSC-439
    • AC7909
    • 92-85-3
    • DTXSID6059071
    • NCGC00341178-01
    • MDL: MFCD00005065
    • Inchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
    • InChI-Schlüssel: GVIJJXMXTUZIOD-UHFFFAOYSA-N
    • Lächelt: S1C2C(=CC=CC=2)SC2C1=CC=CC=2

Berechnete Eigenschaften

  • Genaue Masse: 216.00700
  • Monoisotopenmasse: 216.006742
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 163
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 50.6

Experimentelle Eigenschaften

  • Farbe/Form: Weißes oder hellgelbes Pulver
  • Dichte: 1.4420
  • Schmelzpunkt: 151-155 °C (lit.)
  • Siedepunkt: 364-366 °C(lit.)
  • Flammpunkt: 170.8 ºC
  • Brechungsindex: 1.6210 (estimate)
  • Löslichkeit: DMF: soluble
  • PSA: 50.60000
  • LogP: 4.30240
  • Löslichkeit: Nicht bestimmt

Thianthrene Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: 24/25
  • Lagerzustand:Kühl und trocken lagern. Behälter geschlossen halten, wenn sie nicht verwendet werden.

Thianthrene Zolldaten

  • HS-CODE:29349990
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Thianthrene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20686-0.05g
thianthrene
92-85-3 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-20686-100.0g
thianthrene
92-85-3 95.0%
100.0g
$105.0 2025-03-21
eNovation Chemicals LLC
Y1043438-250g
Thianthrene
92-85-3 98%
250g
$115 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TB325-25g
Thianthrene
92-85-3 98%
25g
¥144.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TB325-5g
Thianthrene
92-85-3 98%
5g
¥33.0 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
NIST1656
Thianthrene
92-85-3 NIST SRM
30G
¥7893.67 2022-02-23
SHENG KE LU SI SHENG WU JI SHU
sc-237089-25 g
Thianthrene,
92-85-3
25g
¥489.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T101325-250g
Thianthrene
92-85-3 98%
250g
¥678.90 2023-09-01
Enamine
EN300-20686-1.0g
thianthrene
92-85-3 95.0%
1.0g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TB325-25g
Thianthrene
92-85-3 98%
25g
¥142.0 2022-06-10

Thianthrene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Referenz
Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride ,  Sodium iodide
Referenz
A new easy conversion of sulfoxides to sulfides
Palumbo, Giovanni; Ferreri, Carla; Caputo, Romualdo, Phosphorus and Sulfur and the Related Elements, 1983, 15(1), 19-21

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Thioacetamide ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  36 h, 120 °C
1.2 Reagents: Water
Referenz
Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide
Tao, Chuanzhou; Lv, Aifeng; Zhao, Nan; Yang, Shuai; Liu, Xiaolang; et al, Synlett, 2011, (1), 134-138

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 1,10-Phenanthroline ,  Potassium carbonate ,  Cuprous iodide ,  Sulfur ,  S8 ;  12 h, 90 °C
Referenz
A simple method for synthesizing thianthrene using on sulphur powder
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ;  12 h, 23 °C
Referenz
Catalyst-free, direct synthesis of dibenzothiophenes
Aganda, Kim Christopher C.; Na, Sangcheol; Lee, Anna, Tetrahedron Letters, 2022, 104,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Carbon disulfide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ;  12 h, 100 °C
Referenz
Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU
Zhao, Peng; Yin, Hang; Gao, Hongxin; Xi, Chanjuan, Journal of Organic Chemistry, 2013, 78(10), 5001-5006

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  rt; 5 h, 160 °C
Referenz
Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides coupling
Cao, Han ; Shi, Yijun; Ma, Jie; Yan, Peng; Cong, Xingshun; et al, Tetrahedron Letters, 2023, 119,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Iodobenzene ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ;  rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes
Song, Juan; Wu, Hao; Sun, Wei; Wang, Songjiang; Sun, Haisen; et al, Organic & Biomolecular Chemistry, 2018, 16(12), 2083-2087

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Referenz
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; Du, Yifan; Zhao, Rongrong; Liu, Qixing; Zhou, Haifeng, Tetrahedron, 2023, 140,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Acetonitrile ;  2 min, rt
1.2 16 h, rt
Referenz
Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles
Pawliczek, Martin; Garve, Lennart K. B.; Werz, Daniel B., Chemical Communications (Cambridge, 2015, 51(44), 9165-9168

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ;  12 h, 100 °C
Referenz
Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl Sulfides
Kundu, Debasish; Chatterjee, Tanmay; Ranu, Brindaban C., Advanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Water
Referenz
The action of some organometallic compounds on thianthrene 5-oxide
Gilman, Henry; Swayampati, Dhairyasheel R., Journal of Organic Chemistry, 1956, 21, 1278-82

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Copper
Referenz
Cyclic disulfides derived from diphenyl
Barber, Harry J.; Smiles, Samuel, Journal of the Chemical Society, 1928, 1141, 1141-9

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: 1,4-Dibromobutane ,  Zinc
Referenz
Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer process
Nagasawa, Kazuo; Yoneta, Akemi; Sugimoto, Hideki; Ito, Keiichi, Chemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  cooled
Referenz
Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  0.5 h, rt
Referenz
Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivatives
Fujita, Tomoyuki; Kamiyama, Hideo; Osawa, Yasushi; Kawaguchi, Hiroyuki; Kim, Bung Ju; et al, Tetrahedron, 2007, 63(32), 7708-7716

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Referenz
New reagents. 7. Facile reduction of sulfoxides to sulfides using the aluminum chloride-sodium iodide system
Bhatt, M. Vivekananda; Babu, J. Ramesh, Indian Journal of Chemistry, 1988, (3), 259-60

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: S8 Catalysts: Aluminum chloride
Referenz
Thiation under microwave irradiation II: synthesis of sulfur heterocycles
Villemin, Didier; Vlieghe, Xavier, Sulfur Letters, 1998, 21(5), 199-203

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Referenz
meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfilimines
Nagata, Toshiyuki; Fujimori, Ken; Yoshimura, Toshiaki; Furukawa, Naomochi; Oae, Shigeru, Journal of the Chemical Society, 1989, (8), 1431-5

Thianthrene Raw materials

Thianthrene Preparation Products

Thianthrene Verwandte Literatur

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